Laninamivir

Catalog No.
S532431
CAS No.
203120-17-6
M.F
C13H22N4O7
M. Wt
346.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laninamivir

CAS Number

203120-17-6

Product Name

Laninamivir

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C13H22N4O7

Molecular Weight

346.34 g/mol

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1

InChI Key

QNRRHYPPQFELSF-CNYIRLTGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

laninamivir, laninamivir octanoate, laninamivir octanoate hydrate, laninamivir octanoate monohydrate, R 125489, R-125489, R125489

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N

The exact mass of the compound Laninamivir is 330.1539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Laninamivir (CAS 203120-17-6), also known as R-125489, is a highly potent, broad-spectrum viral neuraminidase inhibitor (NAI) used extensively as a reference standard and synthetic precursor in antiviral research. Structurally distinct as a 7-methoxy derivative of zanamivir, it binds competitively to the highly conserved active site of influenza A and B neuraminidases. For procurement professionals and assay developers, laninamivir is defined by its exceptional target residence time and its ability to maintain sub-nanomolar to low-nanomolar potency against strains that have developed severe resistance to first-generation NAIs. Its distinct kinetic profile makes it an indispensable baseline material for evaluating long-acting antiviral formulations, conducting high-throughput screening against contemporary viral panels, and serving as a core scaffold for lipophilic prodrug synthesis [1].

Substituting laninamivir with more common NAIs like oseltamivir or zanamivir compromises assay integrity in specific, high-value applications. Oseltamivir fails as a reliable positive control against prevalent H275Y-mutated influenza strains, exhibiting a massive loss in binding affinity that renders it ineffective for contemporary broad-spectrum resistance panels [1]. Conversely, while zanamivir retains efficacy against these mutants, it suffers from a rapid dissociation rate from the neuraminidase active site. This fast off-rate makes zanamivir unsuitable for modeling single-dose, long-acting pharmacokinetic profiles or extended target residence time assays, where laninamivir’s slow dissociation kinetics are strictly required [2].

Prolonged Target Residence Time via Slow Dissociation Kinetics

Laninamivir exhibits a significantly slower dissociation rate from wild-type neuraminidases compared to zanamivir. While zanamivir dissociates relatively quickly (t1/2 ~1.25 h), laninamivir demonstrates highly stable binding with prolonged target residence time [1]. This kinetic profile is essential for modeling long-acting, single-dose antiviral efficacy in vitro and in vivo.

Evidence DimensionDissociation kinetics / target residence time
Target Compound DataSlow dissociation, prolonged residence time
Comparator Or BaselineZanamivir (rapid dissociation, t1/2 ~1.25 h)
Quantified DifferenceSlower dissociation kinetics leading to sustained target engagement
ConditionsIC50 kinetics assays and solid-phase reactivation assays on wild-type NAs

Enables researchers to accurately model long-acting NAI pharmacodynamics, making it the preferred reference standard over zanamivir for sustained-release efficacy assays.

Retained Sub-Nanomolar Potency Against Oseltamivir-Resistant H275Y Mutants

The H275Y mutation in influenza A(H1N1) neuraminidase confers severe resistance to oseltamivir, shifting its IC50 from ~0.23 nM to over 120 nM (a ~500-fold increase). In contrast, laninamivir retains its high potency against these resistant strains, maintaining IC50 values in the low nanomolar range (typically 0.5–1.6 nM) [1].

Evidence DimensionIC50 against H275Y mutated A(H1N1)
Target Compound Data~0.5–1.6 nM
Comparator Or BaselineOseltamivir (~123 nM)
Quantified Difference>100-fold higher potency for laninamivir against the resistant mutant
ConditionsIn vitro neuraminidase inhibition (NI) assays using fluorescent MUNANA substrate

Ensures assay validity when screening contemporary viral panels containing prevalent oseltamivir-resistant strains, preventing false negatives in antiviral discovery.

Enhanced Baseline Potency Against Influenza B Strains

Influenza B viruses are intrinsically less susceptible to oseltamivir, often exhibiting IC50 values >3.4 nM (and sometimes up to 50 nM depending on the assay). Laninamivir provides much tighter inhibition of influenza B neuraminidases, with IC50 values consistently ranging from 0.3 to 1.2 nM [1].

Evidence DimensionIC50 against Influenza B isolates
Target Compound Data0.3–1.2 nM
Comparator Or BaselineOseltamivir (>3.4 nM, up to 50 nM)
Quantified Difference~3 to 10-fold lower IC50 for laninamivir
ConditionsCell-based MDCK assays and biochemical NA assays

Provides a more reliable, high-potency positive control for Influenza B assays, where oseltamivir's higher baseline variability can confound results.

Precursor Suitability for Lipophilic Prodrug Conjugation

Laninamivir (R-125489) features a C-7 methoxy modification compared to zanamivir. This structural difference allows for highly efficient lipophilic esterification at the C-3 hydroxyl group (e.g., yielding laninamivir octanoate). This specific conjugation strategy dramatically extends respiratory tract retention time in vivo, a modification pathway that is structurally supported by the laninamivir scaffold compared to standard zanamivir or oseltamivir [1].

Evidence DimensionChemical processability for long-acting prodrugs
Target Compound DataC-7 methoxy group enables stable C-3 lipophilic esterification
Comparator Or BaselineZanamivir (lacks C-7 methoxy, different pharmacokinetic optimization profile)
Quantified DifferenceEnables synthesis of single-dose, long-retention prodrugs
ConditionsSynthetic medicinal chemistry and pharmacokinetic optimization

Serves as a critical scaffold for medicinal chemists designing novel, long-acting antiviral prodrugs or lipid conjugates.

Positive Control in Broad-Spectrum Antiviral Screening

Due to its retained sub-nanomolar potency against H275Y mutants and enhanced baseline efficacy against Influenza B, laninamivir is a highly reliable positive control for high-throughput screening panels that include oseltamivir-resistant strains [1].

Reference Standard for Long-Acting Pharmacodynamic Modeling

Laninamivir's slow dissociation kinetics and prolonged target residence time make it the definitive reference standard for in vitro and in vivo assays designed to evaluate single-dose, long-acting neuraminidase inhibitors, where zanamivir's rapid off-rate would fail to provide an accurate benchmark [2].

Precursor Scaffold for Novel Lipophilic Antiviral Conjugates

The distinct C-7 methoxy structure of laninamivir provides an ideal chemical scaffold for medicinal chemists synthesizing lipophilic prodrugs (such as octanoate esters) or cholesterol conjugates aimed at extending respiratory tract retention times[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

346.14884905 Da

Monoisotopic Mass

346.14884905 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B408IW3GL5

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AH - Neuraminidase inhibitors
J05AH04 - Laninamivi

Other CAS

203120-17-6

Wikipedia

Laninamivir

Dates

Last modified: 07-15-2023
1: Minakami H, Kubo T, Nakai A, Saito S, Unno N. Pregnancy outcomes of women exposed to laninamivir during pregnancy. Pharmacoepidemiol Drug Saf. 2014 Oct;23(10):1084-7. doi: 10.1002/pds.3684. Epub 2014 Jul 29. PubMed PMID: 25074683; PubMed Central PMCID: PMC4265256.
2: Samson M, Abed Y, Desrochers FM, Hamilton S, Luttick A, Tucker SP, Pryor MJ, Boivin G. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with laninamivir. Antimicrob Agents Chemother. 2014 Sep;58(9):5220-8. doi: 10.1128/AAC.03313-14. Epub 2014 Jun 23. PubMed PMID: 24957832; PubMed Central PMCID: PMC4135884.
3: McKimm-Breschkin JL, Barrett S. Neuraminidase mutations conferring resistance to laninamivir lead to faster drug binding and dissociation. Antiviral Res. 2015 Feb;114:62-6. doi: 10.1016/j.antiviral.2014.12.004. Epub 2014 Dec 9. PubMed PMID: 25499124.
4: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. Clinical outcome of laninamivir octanoate hydrate for influenza in the 2013-2014 Japanese season. J Infect Chemother. 2015 Nov;21(11):802-7. doi: 10.1016/j.jiac.2015.08.013. Epub 2015 Sep 26. PubMed PMID: 26410550.
5: Nakano T, Ishiwada N, Sumitani T, Uemori M, Isobe K; Laninamivir Prophylaxis Study Group. Inhaled Laninamivir Octanoate as Prophylaxis for Influenza in Children. Pediatrics. 2016 Dec;138(6). pii: e20160109. Epub 2016 Nov 2. PubMed PMID: 27940664.
6: Kashiwagi S, Watanabe A, Ikematsu H, Awamura S, Okamoto T, Uemori M, Ishida K. Laninamivir octanoate for post-exposure prophylaxis of influenza in household contacts: a randomized double blind placebo controlled trial. J Infect Chemother. 2013 Aug;19(4):740-9. doi: 10.1007/s10156-013-0622-9. Epub 2013 Jun 4. PubMed PMID: 23732307; PubMed Central PMCID: PMC3738841.
7: Panozzo J, Oh DY, Margo K, Morton DA, Piedrafita D, Mosse J, Hurt AC. Evaluation of a dry powder delivery system for laninamivir in a ferret model of influenza infection. Antiviral Res. 2015 Aug;120:66-71. doi: 10.1016/j.antiviral.2015.05.007. Epub 2015 May 26. PubMed PMID: 26022199.
8: Watanabe A. A randomized double-blind controlled study of laninamivir compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases. J Infect Chemother. 2013 Feb;19(1):89-97. doi: 10.1007/s10156-012-0460-1. Epub 2012 Aug 21. PubMed PMID: 22907567.
9: Leang SK, Kwok S, Sullivan SG, Maurer-Stroh S, Kelso A, Barr IG, Hurt AC. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses. Influenza Other Respir Viruses. 2014 Mar;8(2):135-9. PubMed PMID: 24734292; PubMed Central PMCID: PMC4186459.
10: Yoshihara K, Ishizuka H, Kubo Y. Population pharmacokinetics of laninamivir and its prodrug laninamivir octanoate in healthy subjects and in adult and pediatric patients with influenza virus infection. Drug Metab Pharmacokinet. 2013;28(5):416-26. Epub 2013 Apr 9. PubMed PMID: 23574886.
11: Kashiwagi S, Watanabe A, Ikematsu H, Uemori M, Awamura S; Laninamivir Prophylaxis Study Group. Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza. Clin Infect Dis. 2016 Aug 1;63(3):330-7. doi: 10.1093/cid/ciw255. Epub 2016 Apr 26. PubMed PMID: 27118785; PubMed Central PMCID: PMC4946013.
12: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. The duration of fever and other symptoms after the initiation of laninamivir octanoate hydrate in the Japanese 2011-2012 influenza season. J Infect Chemother. 2014 Feb;20(2):81-5. doi: 10.1016/j.jiac.2013.07.013. Epub 2013 Dec 11. PubMed PMID: 24486167.
13: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. Continued effectiveness of laninamivir octanate hydrate for influenza treatment in Japan: comparison between the 2011-2012 and 2012-2013 influenza seasons. J Infect Chemother. 2014 Dec;20(12):799-803. PubMed PMID: 25444677.
14: Koyama K, Nakai D, Takahashi M, Nakai N, Kobayashi N, Imai T, Izumi T. Pharmacokinetic mechanism involved in the prolonged high retention of laninamivir in mouse respiratory tissues after intranasal administration of its prodrug laninamivir octanoate. Drug Metab Dispos. 2013 Jan;41(1):180-7. doi: 10.1124/dmd.112.048280. Epub 2012 Oct 22. PubMed PMID: 23091189.
15: Kakuta M, Kubo S, Tanaka M, Tobiume S, Tomozawa T, Yamashita M. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model. Antiviral Res. 2013 Oct;100(1):190-5. doi: 10.1016/j.antiviral.2013.08.004. Epub 2013 Aug 15. PubMed PMID: 23954190.
16: Nakano T, Okumura A, Tanabe T, Niwa S, Fukushima M, Yonemochi R, Eda H, Tsutsumi H. Safety evaluation of laninamivir octanoate hydrate through analysis of adverse events reported during early post-marketing phase vigilance. Scand J Infect Dis. 2013 Jun;45(6):469-77. doi: 10.3109/00365548.2012.763104. Epub 2013 Feb 4. PubMed PMID: 23373850.
17: Tian J, Zhong J, Li Y, Ma D. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958. Angew Chem Int Ed Engl. 2014 Dec 8;53(50):13885-8. doi: 10.1002/anie.201408138. Epub 2014 Oct 14. PubMed PMID: 25314609.
18: Kashiwagi S, Yoshida S, Yamaguchi H, Mitsui N, Tanigawa M, Shiosakai K, Yamanouchi N, Shiozawa T, Yamaguchi F. Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance. J Infect Chemother. 2013 Apr;19(2):223-32. doi: 10.1007/s10156-012-0481-9. Epub 2012 Oct 20. PubMed PMID: 23085742.
19: Koyama K, Ogura Y, Nakai D, Watanabe M, Munemasa T, Oofune Y, Kubota K, Shinagawa A, Izumi T. Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue. Drug Metab Dispos. 2014 Jun;42(6):1031-8. doi: 10.1124/dmd.114.057620. Epub 2014 Mar 28. PubMed PMID: 24682756.
20: Azuma T, Ishiuchi H, Inoyama T, Teranishi Y, Yamaoka M, Sato T, Yamashita N, Tanaka H, Mino Y. Detection of peramivir and laninamivir, new anti-influenza drugs, in sewage effluent and river waters in Japan. PLoS One. 2015 Jun 25;10(6):e0131412. doi: 10.1371/journal.pone.0131412. eCollection 2015. PubMed PMID: 26110817; PubMed Central PMCID: PMC4482326.

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